N-Dansylethylenediamine Produces a Stable Conjugate with Glycoprotein Aldehydes, Unlike Dansylhydrazine, Enabling Extended Analytical Measurement
In a study directly comparing reagents for labeling periodate-oxidized glycoproteins, conjugates formed with dansylhydrazine were found to be insufficiently stable for spectroscopic analysis. In contrast, conjugates formed using the primary amine of N-dansylethylenediamine exhibited high stability, with a constant fluorescence polarization (P) signal maintained for several hours at 37°C [1].
| Evidence Dimension | Conjugate Stability (as measured by Fluorescence Polarization) |
|---|---|
| Target Compound Data | Constant Fluorescence Polarization (P) signal for several hours at 37 °C |
| Comparator Or Baseline | Dansylhydrazine (DNS-H) |
| Quantified Difference | Conjugates with DNS-ED were stable, whereas conjugates with DNS-H were "insufficiently stable for spectroscopic analysis" |
| Conditions | Glycoproteins (hCG and alpha-1-acid glycoprotein) oxidized with periodate, conjugated, and reduced with NaCNBH₃ and NaBH₄; measured in solution. |
Why This Matters
The stability of the fluorescent conjugate is paramount for any quantitative or time-dependent assay (e.g., kinetics, chromatography, imaging). The superior stability of DNS-ED conjugates directly reduces data variability and allows for longer, more flexible experimental workflows.
- [1] Ingham, K. C., Brew, S. A., & Atha, D. H. (1981). Fluorescent labeling of the carbohydrate moieties of human chorionic gonadotropin and alpha 1-acid glycoprotein. Biochimica et Biophysica Acta (BBA) - Protein Structure, 670(2), 181-189. View Source
